molecular formula C15H16O2 B171498 [2-(4-methoxybenzyl)phenyl]methanol CAS No. 10324-43-3

[2-(4-methoxybenzyl)phenyl]methanol

Cat. No.: B171498
CAS No.: 10324-43-3
M. Wt: 228.29 g/mol
InChI Key: NZMIPKKFRYUZNK-UHFFFAOYSA-N
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Description

[2-(4-methoxybenzyl)phenyl]methanol is an organic compound that features a benzene ring substituted with a methoxy group and a benzyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methoxybenzyl)phenyl]methanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(4-methoxybenzyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperatures.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

[2-(4-methoxybenzyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of [2-(4-methoxybenzyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)Amino]Methyl-N,N-Dimethylaniline
  • 2-Methoxy-5-[(Phenylamino)Methyl]Phenol
  • 2-{2-[(4-Methoxyphenoxy)Methyl]Phenyl}-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

Uniqueness

[2-(4-methoxybenzyl)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-8-6-12(7-9-15)10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMIPKKFRYUZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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